molecular formula C18H22N2O3 B1391264 N-(5-Amino-2-methoxyphenyl)-4-(sec-butoxy)-benzamide CAS No. 1020055-28-0

N-(5-Amino-2-methoxyphenyl)-4-(sec-butoxy)-benzamide

Cat. No. B1391264
M. Wt: 314.4 g/mol
InChI Key: QWPIDDMDGYOUSY-UHFFFAOYSA-N
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Description

N-(5-Amino-2-methoxyphenyl)-4-(sec-butoxy)-benzamide (NAMSB) is a synthetic organic compound that has been studied extensively in recent years due to its potential applications in scientific research and laboratory experiments. NAMSB is a white solid that is slightly soluble in water, and is classified as an amide.

Scientific Research Applications

Alzheimer's Disease Research

N-(5-Amino-2-methoxyphenyl)-4-(sec-butoxy)-benzamide derivatives have been utilized in Alzheimer's disease research. One study employed a selective serotonin 1A (5-HT(1A)) molecular imaging probe, closely related to the compound , for positron emission tomography (PET) imaging. This probe aided in quantifying 5-HT(1A) receptor densities in the brains of Alzheimer's patients, revealing significant receptor density decreases in the hippocampi and raphe nuclei. This decrease correlated with clinical symptoms and neuropathological loads, indicating the potential of such compounds in Alzheimer's research (Kepe et al., 2006).

Antimicrobial and Antioxidant Activities

Compounds similar to N-(5-Amino-2-methoxyphenyl)-4-(sec-butoxy)-benzamide have shown antimicrobial and antioxidant activities. A study involving endophytic Streptomyces YIM67086 isolated a new benzamide and assessed its antimicrobial activities along with its antioxidant capacity (Yang et al., 2015).

Electrochemical Oxidation and Antioxidant Activity

Research into amino-substituted benzamide derivatives, which includes compounds like N-(5-Amino-2-methoxyphenyl)-4-(sec-butoxy)-benzamide, has explored their capacity to act as antioxidants. These studies involve understanding the electrochemical oxidation mechanisms of these compounds, which is crucial for assessing their free radical scavenging activity. This research provides valuable insights into the antioxidant properties of these compounds (Jovanović et al., 2020).

Synthesis and Application in Drug Development

The synthesis of compounds structurally related to N-(5-Amino-2-methoxyphenyl)-4-(sec-butoxy)-benzamide has been a subject of study in the context of drug development. For example, the synthesis of Gefitinib, a cancer medication, involved intermediate compounds similar to the benzamide (Jin et al., 2005).

properties

IUPAC Name

N-(5-amino-2-methoxyphenyl)-4-butan-2-yloxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c1-4-12(2)23-15-8-5-13(6-9-15)18(21)20-16-11-14(19)7-10-17(16)22-3/h5-12H,4,19H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWPIDDMDGYOUSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Amino-2-methoxyphenyl)-4-(sec-butoxy)-benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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